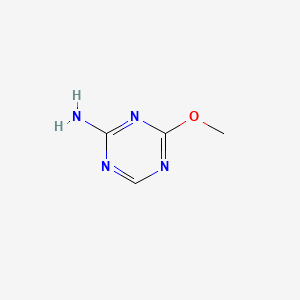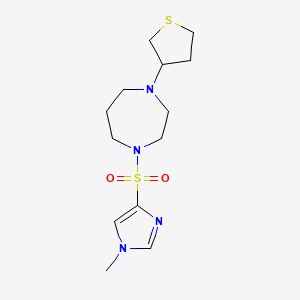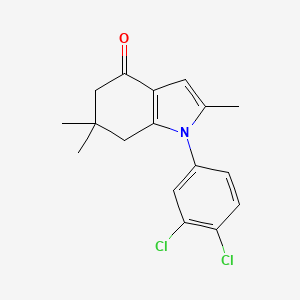![molecular formula C19H30N2O B2996943 2-Azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone CAS No. 1645496-55-4](/img/structure/B2996943.png)
2-Azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone, also known as AZD7325, is a compound that belongs to the class of spirocyclic compounds. It is a positive allosteric modulator of the GABAA receptor, which is a type of receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA). This compound has been the subject of scientific research due to its potential therapeutic applications in the treatment of anxiety, sleep disorders, and epilepsy.
Scientific Research Applications
Synthetic Chemistry Applications
The synthesis of complex spiro compounds, including those related to "2-Azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone", showcases innovative approaches in synthetic organic chemistry. For instance, concise enantioselective total syntheses of naturally occurring 2-azaspiro[5.5]undecan-7-ol alkaloids such as isonitramine, sibirine, and nitramine have been accomplished, highlighting the compound's significance in accessing biologically relevant structures through efficient synthetic routes (Pandey et al., 2011). Additionally, the development of novel reagents for peptide synthesis, such as 3-azaspiro[5.5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), underlines the importance of such compounds in facilitating the creation of complex peptide-based structures (Rao et al., 2016).
Pharmaceutical Development
In the realm of pharmaceutical development, spiro compounds related to "2-Azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone" have been explored for their potential in drug design and development. The study of CCR5 receptor-based mechanisms of action for potent HIV entry inhibitors showcases the therapeutic potential of structurally complex spiro compounds in addressing significant medical challenges (Watson et al., 2005).
Mechanism of Action
Target of Action
The primary target of 2-Azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone is the METTL3/METTL14 protein complex , which is part of the m6A regulation machinery . This complex is a key player in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .
Mode of Action
The compound interacts with its targets, the METTL3/METTL14 protein complex, to inhibit their function . The METTL3/METTL14 complex is responsible for installing the methyl mark on RNA, a process that is crucial for gene expression regulation . By inhibiting this complex, the compound can reduce the level of m6A, a prevalent RNA modification .
Biochemical Pathways
The compound affects the m6A regulation pathway, which is involved in a wide array of biological processes . The roles of m6A in gene expression regulation are various, ranging from splicing to translation, stability, and degradation . Therefore, abnormal levels of m6A have been correlated with certain cancers, such as acute myeloid leukemia (AML) and lymphomas, among others .
Pharmacokinetics
The compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . Physicochemical characteristics were taken into account during hit optimization, resulting in a 1400-fold potency improvement . This suggests that the compound has good bioavailability.
Result of Action
The compound shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines . This indicates that the compound has a significant molecular and cellular effect.
properties
IUPAC Name |
2-azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-2-12-20-14-7-17(8-15-20)18(22)21-13-6-11-19(16-21)9-4-3-5-10-19/h1,17H,3-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSWWLCOIFGKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)N2CCCC3(C2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2996860.png)



![N-(3-acetylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2996865.png)
![2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2996866.png)
![N-[(4-Chlorophenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide](/img/structure/B2996868.png)

![N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B2996872.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-morpholinourea](/img/structure/B2996874.png)
![(E)-4-(Dimethylamino)-N-[[2-[(dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]but-2-enamide](/img/structure/B2996875.png)
![6-(4-Bromophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2996879.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2996882.png)
![1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2996883.png)